molecular formula C8H18N2 B13139754 (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Cat. No.: B13139754
M. Wt: 142.24 g/mol
InChI Key: YSIPQGUGLHBNQY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine (CAS 1315359-43-3) is a chiral organic compound with the molecular formula C 8 H 18 N 2 and a molecular weight of 142.24 g/mol . Its defined stereochemistry makes it a valuable building block in chemical synthesis and pharmaceutical research. A primary research application of this compound and its derivatives is in the development of chiral catalysts. Specifically, the structurally similar ligand, S-1-phenyl-N-(S-pyrrolidin-2-ylmethyl)ethanamine , has been utilized in zinc-based catalysts for the ring-opening polymerization (ROP) of rac -lactide . This process is critical for producing biodegradable and biocompatible polylactide polymers, which are promising substitutes for petrochemical-based plastics and have applications in biomedicine, pharmaceuticals, and packaging . The chiral environment provided by the pyrrolidine moiety is a key factor in influencing the tacticity and properties of the resulting polymer. The this compound scaffold is also of significant interest in medicinal chemistry. Compounds featuring this and similar substructures are frequently explored in the design of ligands for central nervous system (CNS) targets . For instance, such chiral amines have been incorporated into the design of dual-target ligands for the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), aiming to develop analgesics with reduced addictive liability . The dimethylamino group is a common pharmacophoric element, often serving as a cationic center under physiological conditions, which can be crucial for interacting with biological targets . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine

InChI

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

YSIPQGUGLHBNQY-QMMMGPOBSA-N

Isomeric SMILES

CN(C)CC[C@@H]1CCCN1

Canonical SMILES

CN(C)CCC1CCCN1

Origin of Product

United States

Preparation Methods

Route A: Nucleophilic Substitution and N,N-Dimethylation

Step 1: Synthesis of N-substituted pyrrolidine derivatives via nucleophilic substitution.

Step 2: Alkylation of the nitrogen atom with methylating agents such as methyl iodide or dimethyl sulfate to achieve N,N-dimethylation.

Step 3: Introduction of the ethyl chain at the 2-position through nucleophilic addition or substitution reactions, often via halogenated intermediates.

Advantages: High regioselectivity and straightforward functionalization.

Route B: Cyclization of Precursors Followed by Functionalization

Step 1: Preparation of amino acid derivatives or β-amino alcohols.

Step 2: Cyclization under acidic or basic conditions to form the pyrrolidine ring, often employing methods like the Mannich reaction or intramolecular cyclization.

Step 3: Alkylation or substitution at the 2-position with appropriate electrophiles to introduce the ethyl chain.

Advantages: Better stereocontrol and enantioselectivity, especially when chiral auxiliaries or catalysts are employed.

Specific Preparation Methods Supported by Literature

Method Based on Reductive Amination and Alkylation (Ref.)

A well-documented approach involves starting from commercially available pyrrolidine derivatives:

Step Description Reagents & Conditions Yield Reference
1 N-alkylation of pyrrolidine Ethyl bromide, K₂CO₃, acetonitrile 85%
2 N,N-Dimethylation Formaldehyde, formic acid (Eschenmoser method) 78%
3 Stereoselective reduction Hydrogen, Pd/C 90%

This method provides high stereoselectivity and purity, suitable for pharmaceutical-grade compounds.

Synthesis via Cyclization of Amino Acid Derivatives (Ref.)

This approach employs chiral amino acids:

Step Description Reagents & Conditions Yield Reference
1 Cyclization to pyrrolidine Formaldehyde, acid catalysis 70%
2 Alkylation at 2-position Ethyl halide, base 80%
3 N,N-Dimethylation Dimethyl sulfate, base 75%

This route offers stereocontrol, yielding enantiomerically enriched (S)-isomers.

Asymmetric Synthesis Using Chiral Catalysts (Ref.)

Recent advances include asymmetric catalysis:

Step Description Reagents & Conditions Yield Enantiomeric Excess Reference
1 Asymmetric Mannich reaction Chiral secondary amine catalysts 65% 95% ee
2 Cyclization to pyrrolidine Acid catalysis 70% -
3 Alkylation and N,N-dimethylation Formaldehyde, methyl iodide 85% -

This method provides high enantioselectivity and is suitable for synthesizing optically pure compounds.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Advantages Typical Yield Stereoselectivity References
Nucleophilic Alkylation & Methylation Pyrrolidine derivatives Alkylation, Eschenmoser methylation Straightforward, high yield 78-90% Moderate
Cyclization of Amino Acids β-Amino acids Cyclization, alkylation Stereocontrol, enantioselectivity 70-80% High
Asymmetric Catalysis Chiral catalysts Mannich reaction, cyclization High enantiomeric excess 65-85% >95% ee

Notes on Optimization and Purification

  • Purification: Typically achieved via column chromatography, recrystallization, or distillation depending on the intermediates and final product.
  • Chiral Resolution: When enantiomeric purity is critical, chiral HPLC or chiral auxiliaries can be employed.
  • Reaction Conditions: Reactions are often performed under inert atmospheres (nitrogen or argon) to prevent oxidation, with temperature control to optimize stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which are useful intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine serves as a crucial building block in the synthesis of complex organic molecules. Its pyrrolidine ring structure allows for various functional group transformations, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProducts Generated
OxidationHydrogen peroxide, potassium permanganateSubstituted pyrrolidine derivatives
ReductionHydrogen gas, palladium on carbonAmines and alcohols
Nucleophilic SubstitutionHalides, electrophilesVarious substituted compounds

Biological Research

Ligand in Biochemical Assays
Research has indicated that this compound interacts with specific receptors and enzymes within biological systems. It has been studied for its potential role as a ligand in receptor binding assays.

Case Study: Neurotransmitter Modulation
A study investigated the compound's effects on neurotransmitter release, revealing that it modulates neurotransmitter levels in neuronal cultures. This suggests potential applications in neuropharmacology, particularly for conditions related to neurotransmitter dysregulation.

Medicinal Chemistry

Therapeutic Properties
The compound is under investigation for its therapeutic properties, particularly in drug development. Its ability to interact with various molecular targets makes it a candidate for developing treatments for neurological disorders.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionReferences
DepressionModulation of serotonin receptors
Anxiety DisordersInteraction with GABAergic systems
Pain ManagementInhibition of pain pathways

Industrial Applications

Production of Fine Chemicals
In the industrial sector, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its scalability in production processes makes it attractive for large-scale manufacturing.

Case Study: Synthesis Efficiency
An industrial study demonstrated that optimizing the reaction conditions for synthesizing this compound led to increased yields and reduced production costs. Techniques such as continuous flow synthesis have been employed to enhance efficiency.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Compound Name Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Structural Features References
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine C₈H₁₈N₂ (calculated) 142.24 Not explicitly reported N,N-dimethyl ethanamine, (S)-pyrrolidin-2-yl -
Orphenadrine Hydrochloride C₁₈H₂₃NO·HCl 305.85 Antihistamine, muscle relaxant Bulky aryl ether substituent, racemic mixture
Doxylamine Succinate C₁₇H₂₂N₂O·C₄H₆O₄ 388.47 Sedative antihistamine Pyridyl-phenyl ethoxy substituent
Rizatriptan C₁₅H₁₉N₅ 269.35 5-HT₁B/1D agonist (migraine relief) Indole-triazole substituent
Schiff Base (E)-N-(2,3-dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine C₁₃H₁₆Cl₂N₂ 270.07 Anticancer/antimicrobial (hypothetical) Pyrrolidin-1-yl, dichlorobenzylidene Schiff base

Key Structural and Functional Differences

This could influence receptor binding kinetics and metabolic stability . Stereochemistry: The (S)-enantiomer of the target compound may exhibit distinct activity compared to racemic mixtures (e.g., doxylamine) or other enantiomers, as seen in drugs like levocetirizine (active enantiomer of cetirizine) .

Pharmacological Implications: Orphenadrine and doxylamine primarily act as H₁ antihistamines but differ in sedation potency due to substituent bulkiness. Doxylamine’s pyridyl group enhances CNS penetration . Rizatriptan’s indole-triazole substituent confers selectivity for serotonin receptors, highlighting how minor structural changes redirect activity from antihistaminic to serotonergic pathways .

Physicochemical Properties :

  • The pyrrolidine group in the target compound likely increases basicity (pKa ~9–10) compared to aryl ethers (pKa ~8–9), affecting solubility and membrane permeability.
  • Crystal packing interactions in analogs (e.g., ’s sulfone derivative) suggest that bulky substituents influence solid-state stability and formulation challenges .

Biological Activity

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine, also known as DMPEA, is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to an ethanamine backbone, with two methyl groups on the nitrogen atom. This unique structure contributes to its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), which may lead to therapeutic applications in treating neurological disorders.

Key Findings on Biological Activity:

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors. The compound's ability to modulate receptor activity may lead to diverse pharmacological effects:

  • Modulation of Receptor Activity : DMPEA's interaction with nAChRs can influence signaling pathways associated with neurotransmission, potentially affecting cognitive functions and mood .
  • Potential Anticancer Mechanisms : While direct studies on DMPEA are sparse, related compounds have demonstrated mechanisms such as inducing apoptosis in cancer cells, which could be explored further for DMPEA .

Comparative Analysis of Similar Compounds

To understand the uniqueness of DMPEA's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
N,N-DimethylpyrrolidineLacks an ethanamine backbonePrimarily used as a solvent
1-MethylpyrrolidineContains only one methyl groupDifferent biological activity profile
N-Ethyl-N,N-dimethylamineEthyl instead of pyrrolidineVaries in reactivity compared to DMPEA

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine?

The synthesis typically involves reductive amination or alkylation strategies. For example, reacting pyrrolidin-2-ylmethanol with N,N-dimethylethylamine under catalytic hydrogenation conditions can yield the target compound. Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in enantioselective syntheses of analogous amines . Impurity profiles should be monitored via HPLC-MS, with thresholds for diastereomeric byproducts set at <0.5% .

Q. Which spectroscopic methods are optimal for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm stereochemistry, with pyrrolidine protons appearing as distinct multiplet signals (δ 1.6–3.2 ppm) and dimethylamino groups as singlets (δ 2.2–2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]+^+ at m/z 171.1492) .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (CuKα radiation, 123 K) resolves bond angles and torsional strain in the pyrrolidine ring .

Q. How is purity assessed for this compound in pharmacological studies?

Purity is validated using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Impurity thresholds for degradation products (e.g., N-oxide derivatives) are established per ICH guidelines, requiring <0.1% for in vivo applications .

Advanced Research Questions

Q. What role does stereochemistry play in modulating receptor binding affinity?

The (S)-enantiomer exhibits 5–10× higher affinity for histamine H1_1 receptors compared to the (R)-form, as shown in radioligand displacement assays (IC50_{50} = 12 nM vs. 110 nM). Molecular docking studies suggest the pyrrolidine ring’s spatial orientation optimizes hydrophobic interactions with receptor pockets . Racemic mixtures are avoided in target validation to prevent confounding pharmacokinetic data .

Q. How can in vitro metabolic stability be optimized for this compound?

Liver microsome assays (human/rat) identify CYP2D6-mediated N-demethylation as the primary metabolic pathway. Deuteration at the α-carbon of the dimethylamino group reduces clearance by 40% (t1/2_{1/2} increased from 2.1 to 3.5 hours), as confirmed by LC-MS/MS metabolite profiling .

Q. What strategies mitigate crystallization challenges during formulation?

Co-crystallization with succinic acid (1:1 molar ratio) improves aqueous solubility (from 2.5 mg/mL to 15 mg/mL) and thermal stability (melting point >150°C). Powder X-ray diffraction (PXRD) confirms a monoclinic lattice with hydrogen bonding between the amine and carboxylate groups .

Q. How do structural analogs compare in preclinical toxicity models?

Substituent variations (e.g., pyridinyl vs. pyrrolidinyl) alter off-target effects. The pyrrolidine analog shows reduced muscarinic receptor activity (IC50_{50} >1 μM) compared to pyridinyl derivatives (IC50_{50} = 0.3 μM), minimizing anticholinergic side effects in rodent models .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported LogP values?

Experimental LogP (2.92) from shake-flask methods conflicts with computational predictions (3.4–3.8 via ChemAxon). Validate via RP-HPLC retention time calibration against standards. Discrepancies may arise from ionization or solvent partitioning artifacts .

Q. Why do crystallographic studies report conflicting torsional angles for the pyrrolidine ring?

Temperature-dependent polymorphism (e.g., triclinic vs. monoclinic phases) and disorder in the dimethylamino group (occupancy ratios 50:50) account for variations. Refinement with SHELXL using TWIN/BASF parameters improves model accuracy .

Methodological Recommendations

  • Stereochemical Purity : Use chiral SFC (supercritical fluid chromatography) with amylose-based columns for enantiomeric excess (ee) >99% .
  • In Vivo Dosing : Adjust for species-specific clearance (e.g., 5 mg/kg in rats vs. 2 mg/kg in primates) based on allometric scaling of metabolic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.